Methyl 2-(4-fluorophenyl)-2-methylpropanoate
Overview
Description
Methyl 2-(4-fluorophenyl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a methylpropanoate moiety
Mechanism of Action
Target of Action
The compound contains a fluorophenyl group, which is a common feature in many bioactive molecules. This group can interact with various biological targets, such as enzymes or receptors, depending on the specific context .
Mode of Action
The exact mode of action would depend on the specific biological target. For instance, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in a biochemical pathway .
Biochemical Pathways
Without specific information on the compound’s target, it’s challenging to determine the exact biochemical pathways it might affect. Fluorophenyl groups are often involved in pathways related to signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. Generally, compounds with fluorophenyl groups are well-absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its target .
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate typically involves the esterification of 4-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluorophenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Fluorophenylacetic acid
Reduction: 4-Fluorophenylethanol
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 2-(4-fluorophenyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Methyl 2-(4-fluorophenyl)-2-methylpropanoate can be compared with other similar compounds such as:
- Methyl 2-(4-chlorophenyl)-2-methylpropanoate
- Methyl 2-(4-bromophenyl)-2-methylpropanoate
- Methyl 2-(4-methylphenyl)-2-methylpropanoate
These compounds share a similar ester structure but differ in the substituent on the phenyl ring. The presence of different halogens or alkyl groups can influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to the presence of the fluorine atom, which can impart distinct electronic and steric effects.
Properties
IUPAC Name |
methyl 2-(4-fluorophenyl)-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFPPMPHGXIVME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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